molecular formula C16H13ClFN3O3 B2640524 2-chloro-6-fluoro-N-(3-(furan-2-yl)-1-(2-hydroxyethyl)-1H-pyrazol-5-yl)benzamide CAS No. 1219913-47-9

2-chloro-6-fluoro-N-(3-(furan-2-yl)-1-(2-hydroxyethyl)-1H-pyrazol-5-yl)benzamide

Cat. No.: B2640524
CAS No.: 1219913-47-9
M. Wt: 349.75
InChI Key: NRVVCLNCLMIRDC-UHFFFAOYSA-N
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Description

2-chloro-6-fluoro-N-(3-(furan-2-yl)-1-(2-hydroxyethyl)-1H-pyrazol-5-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a benzamide core substituted with chloro and fluoro groups, along with a pyrazole ring that is further substituted with a furan ring and a hydroxyethyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-6-fluoro-N-(3-(furan-2-yl)-1-(2-hydroxyethyl)-1H-pyrazol-5-yl)benzamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The synthesis begins with the formation of the pyrazole ring. This can be achieved by reacting a suitable hydrazine derivative with an α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Introduction of the Furan Ring: The furan ring is introduced through a coupling reaction, such as a Suzuki or Heck coupling, using a furan boronic acid or furan halide.

    Substitution on the Benzamide Core: The benzamide core is synthesized by reacting 2-chloro-6-fluorobenzoyl chloride with the pyrazole derivative in the presence of a base like triethylamine.

    Hydroxyethyl Substitution: The hydroxyethyl group is introduced via an alkylation reaction using ethylene oxide or a similar reagent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyethyl group can undergo oxidation to form a carbonyl group.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chloro and fluoro groups on the benzamide core can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of a ketone or aldehyde from the hydroxyethyl group.

    Reduction: Formation of an amine from a nitro group.

    Substitution: Formation of substituted benzamides with various functional groups replacing the chloro or fluoro groups.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in transition metal catalysis.

    Material Science: Potential use in the development of organic semiconductors or photovoltaic materials.

Biology

    Enzyme Inhibition: Potential use as an inhibitor of specific enzymes due to its unique structure.

    Protein Binding Studies: Useful in studying protein-ligand interactions.

Medicine

    Drug Development: Potential lead compound for the development of new pharmaceuticals targeting specific diseases.

    Antimicrobial Activity: Possible use as an antimicrobial agent due to its structural similarity to known bioactive compounds.

Industry

    Chemical Synthesis: Intermediate in the synthesis of more complex molecules.

    Agriculture: Potential use in the development of new agrochemicals.

Mechanism of Action

The mechanism of action of 2-chloro-6-fluoro-N-(3-(furan-2-yl)-1-(2-hydroxyethyl)-1H-pyrazol-5-yl)benzamide would depend on its specific application. In medicinal chemistry, it might act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The molecular targets could include enzymes involved in metabolic pathways or receptors on cell surfaces. The pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-6-fluoro-N-(3-(furan-2-yl)-1H-pyrazol-5-yl)benzamide: Lacks the hydroxyethyl group.

    2-chloro-6-fluoro-N-(3-(thiophen-2-yl)-1-(2-hydroxyethyl)-1H-pyrazol-5-yl)benzamide: Contains a thiophene ring instead of a furan ring.

    2-chloro-6-fluoro-N-(3-(furan-2-yl)-1-(2-methoxyethyl)-1H-pyrazol-5-yl)benzamide: Contains a methoxyethyl group instead of a hydroxyethyl group.

Uniqueness

The presence of both chloro and fluoro substituents on the benzamide core, along with the hydroxyethyl group on the pyrazole ring, makes 2-chloro-6-fluoro-N-(3-(furan-2-yl)-1-(2-hydroxyethyl)-1H-pyrazol-5-yl)benzamide unique. These structural features can influence its reactivity, binding affinity, and overall biological activity, distinguishing it from similar compounds.

Biological Activity

2-chloro-6-fluoro-N-(3-(furan-2-yl)-1-(2-hydroxyethyl)-1H-pyrazol-5-yl)benzamide, identified by its CAS number 1219913-47-9, is a compound of significant interest due to its potential biological activities. This article explores the compound's biological activity, focusing on its antiviral properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C16H13ClFN3O3C_{16}H_{13}ClFN_{3}O_{3}, with a molecular weight of 349.74 g/mol. The structure includes a furan ring and a pyrazole moiety, which are known to contribute to various biological activities.

PropertyValue
Molecular FormulaC₁₆H₁₃ClFN₃O₃
Molecular Weight349.74 g/mol
CAS Number1219913-47-9

Antiviral Properties

Recent studies have indicated that compounds containing pyrazole derivatives exhibit promising antiviral activity. For instance, related pyrazole compounds have demonstrated effectiveness against various viruses, including HIV and influenza. Specifically, compounds similar to this compound have shown inhibitory effects on HIV replication in vitro at low concentrations (4 to 20 μg/mL) .

Case Study: Antiviral Efficacy
A comparative study on the antiviral efficacy of various pyrazole derivatives revealed that certain modifications in the structure significantly enhance their activity against HIV. The introduction of electron-withdrawing groups at specific positions on the pyrazole ring improved the compounds' potency against resistant strains of the virus .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be attributed to its structural features:

  • Chlorine and Fluorine Substituents : The presence of chlorine and fluorine atoms has been associated with increased lipophilicity and enhanced binding affinity to viral targets.
  • Furan Ring : The furan moiety contributes to the compound's overall stability and interaction with biological macromolecules.
  • Hydroxyethyl Group : This group may enhance solubility and bioavailability, critical factors for therapeutic efficacy.

Research Findings

Research indicates that modifications in the pyrazole ring can lead to significant variations in biological activity. For example, a study found that certain derivatives exhibited IC50 values as low as 0.26 μM against HIV reverse transcriptase, showcasing the potential of structural optimization in enhancing antiviral properties .

Properties

IUPAC Name

2-chloro-6-fluoro-N-[5-(furan-2-yl)-2-(2-hydroxyethyl)pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClFN3O3/c17-10-3-1-4-11(18)15(10)16(23)19-14-9-12(13-5-2-8-24-13)20-21(14)6-7-22/h1-5,8-9,22H,6-7H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRVVCLNCLMIRDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(=O)NC2=CC(=NN2CCO)C3=CC=CO3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClFN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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